molecular formula C13H14O B114465 (2-Ethylnaphthalen-1-yl)methanol CAS No. 159306-09-9

(2-Ethylnaphthalen-1-yl)methanol

Cat. No. B114465
M. Wt: 186.25 g/mol
InChI Key: HABUWZRIKXADJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylnaphthalen-1-yl)methanol, commonly known as ENM, is a chemical compound that has been the subject of scientific research due to its potential uses in various fields. ENM is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

The mechanism of action of ENM is not fully understood. However, studies have shown that ENM inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. ENM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

ENM has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. ENM has also been shown to have low toxicity in animal studies. However, more research is needed to determine the long-term effects of ENM on human health.

Advantages And Limitations For Lab Experiments

ENM has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, ENM is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ENM. One area of research is the development of ENM-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the use of ENM in material science for the synthesis of chiral compounds. Finally, more research is needed to determine the long-term effects of ENM on human health.

Synthesis Methods

ENM can be synthesized through a multi-step process starting with naphthalene and ethyl bromide. The first step involves the reaction of naphthalene with ethyl magnesium bromide to form 2-ethyl-1-naphthol. The second step involves the reaction of 2-ethyl-1-naphthol with methyl iodide to form 2-ethyl-1-naphthyl methyl ether. The final step involves the reduction of 2-ethyl-1-naphthyl methyl ether with lithium aluminum hydride to form (2-Ethylnaphthalen-1-yl)methanol.

Scientific Research Applications

ENM has been studied for its potential use in various fields such as medicine, material science, and environmental science. In medicine, ENM has been shown to have anti-inflammatory and anti-tumor properties. In material science, ENM has been used as a chiral auxiliary in the synthesis of chiral compounds. In environmental science, ENM has been studied for its potential use in removing heavy metals from contaminated water.

properties

CAS RN

159306-09-9

Product Name

(2-Ethylnaphthalen-1-yl)methanol

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

(2-ethylnaphthalen-1-yl)methanol

InChI

InChI=1S/C13H14O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8,14H,2,9H2,1H3

InChI Key

HABUWZRIKXADJF-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2C=C1)CO

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CO

synonyms

1-Naphthalenemethanol,2-ethyl-(9CI)

Origin of Product

United States

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